Nalbzoh - 119630-94-3

Nalbzoh

Catalog Number: EVT-413447
CAS Number: 119630-94-3
Molecular Formula: C26H27N3O4
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nalbzoh is a synthetic opioid ligand, classified as a mixed agonist-antagonist due to its complex pharmacological profile. It was first synthesized as a potential opioid antagonist [] and has since become a valuable tool in opioid receptor research, particularly in investigating the existence and function of the putative kappa3 opioid receptor subtype. [, , , , , , , , , , , , , , , ]

Source and Classification

Naloxone benzoylhydrazone, also known by its chemical name 1-benzoyl-3-(4-hydroxyphenyl)hydrazine, is classified as a benzoylhydrazone derivative of naloxone. It is identified by the CAS number 119630-94-3 and has an empirical formula of C26H27N3O, with a molecular weight of 445.51 g/mol . The compound is primarily sourced from synthetic processes that modify naloxone, which itself is an opioid antagonist commonly used in the treatment of opioid overdose.

Synthesis Analysis

The synthesis of naloxone benzoylhydrazone involves the condensation reaction between naloxone and benzoylhydrazine. The general procedure includes the following steps:

  1. Reagents: Naloxone and benzoylhydrazine are mixed in an appropriate solvent, typically ethanol or methanol.
  2. Reaction Conditions: The mixture is heated under reflux conditions to promote the formation of the hydrazone linkage.
  3. Purification: After completion, the product is purified using recrystallization techniques or chromatography to isolate naloxone benzoylhydrazone from unreacted starting materials and byproducts.

The reaction can be summarized as:

Naloxone+BenzoylhydrazineNaloxone Benzoylhydrazone+H2O\text{Naloxone}+\text{Benzoylhydrazine}\rightarrow \text{Naloxone Benzoylhydrazone}+\text{H}_2\text{O}

This synthesis method allows for the production of high-purity naloxone benzoylhydrazone suitable for pharmacological studies .

Molecular Structure Analysis

The molecular structure of naloxone benzoylhydrazone features a hydrazone functional group (-C=N-NH-) linked to a benzoyl moiety. The compound's structure can be depicted as follows:

  • Core Structure: The compound retains the core structure of naloxone, which includes a phenolic hydroxyl group and a tertiary amine.
  • Functional Groups: The presence of the hydrazone linkage contributes to its reactivity and interaction with biological targets.

Key Structural Data

  • Molecular Formula: C26H27N3O
  • Molecular Weight: 445.51 g/mol
  • Melting Point: Specific values may vary based on purity but typically fall within a range that indicates stability under standard laboratory conditions .
Chemical Reactions Analysis

Naloxone benzoylhydrazone participates in various chemical reactions, primarily involving its interaction with opioid receptors. Key reactions include:

  1. Binding Affinity Studies: Naloxone benzoylhydrazone exhibits binding to various opioid receptors, including μ-, δ-, and κ-opioid receptors, demonstrating both agonist and antagonist properties depending on the receptor subtype.
  2. In Vitro Pharmacological Characterization: Studies have shown that it acts as an agonist at κ3-opioid receptors while exhibiting antagonist characteristics at μ- and δ-opioid receptors .

These reactions are crucial for understanding its pharmacological profile and potential therapeutic applications.

Mechanism of Action

The mechanism of action of naloxone benzoylhydrazone involves its interaction with opioid receptors in the central nervous system.

  • Agonist Activity: At κ3-opioid receptors, it activates signaling pathways leading to analgesic effects.
  • Antagonist Activity: At μ-opioid receptors, it blocks the receptor activation by endogenous opioids or other agonists, which is significant in reversing opioid overdose effects.

The compound's dual action makes it a valuable tool for exploring opioid receptor pharmacology .

Physical and Chemical Properties Analysis

Naloxone benzoylhydrazone exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and methanol but has limited solubility in water.
  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Density: Specific density values are often determined experimentally.
  • pH Stability Range: Generally stable within pH 4 to 9 .
Applications

Naloxone benzoylhydrazone serves multiple scientific applications:

  1. Opioid Research: It is extensively used in studies investigating the pharmacodynamics of opioid receptors.
  2. Drug Development: The compound aids in developing new analgesics with fewer side effects compared to traditional opioids.
  3. Pharmacological Studies: It serves as a model compound for understanding receptor interactions and signaling pathways related to pain management and addiction therapy.
Introduction to Naloxone Benzoylhydrazone

Historical Development and Discovery

The development of naloxone benzoylhydrazone originated from concerted efforts in the late 1980s and early 1990s to synthesize novel opioid ligands capable of distinguishing between emerging opioid receptor subtypes. Early pharmacological studies identified its binding to a unique site that differed significantly from the then-classified mu (μ), delta (δ), and kappa (κ) opioid receptors. A seminal 1989 investigation characterized it as a mixed opiate agonist/antagonist, demonstrating potent mu antagonist properties alongside kappa-agonist like effects in isolated tissue preparations. This study provided the first evidence suggesting interaction with non-traditional opioid binding sites [9].

A pivotal advancement occurred in 1992 when research demonstrated that central administration of naloxone benzoylhydrazone (1-20 micrograms, intracerebroventricularly) significantly stimulated food intake in rats for up to 12 hours. Critically, this hyperphagic effect was pharmacologically distinct from effects elicited by the selective κ₁ agonist U50,488H. While the opioid antagonist naltrexone blocked hyperphagia induced by both compounds, the selective κ₁ antagonist nor-binaltorphimine (nor-BNI) inhibited U50,488H-induced feeding but failed to antagonize naloxone benzoylhydrazone-induced hyperphagia. This key differential antagonism profile provided robust evidence for the compound's activity at a proposed novel receptor subtype, initially designated the κ₃-opioid receptor. The study cemented naloxone benzoylhydrazone's status as a selective pharmacological probe for this putative receptor subtype and highlighted its potential role in modulating ingestive behaviors [3] [5] [6].

Structural and Chemical Properties

Naloxone benzoylhydrazone arises from the covalent modification of the naloxone molecule. The structural transformation involves the condensation of the ketone group at the 6-position of naloxone's morphinan core with benzoyl hydrazine. This reaction yields a hydrazone linkage (–C=N–NHC(=O)C₆H₅), fundamentally altering the molecule's three-dimensional conformation and electronic distribution compared to the parent naloxone [7] [8].

  • Molecular Formula: C₂₆H₂₇N₃O₄
  • Molecular Weight: 445.52 g/mol
  • Systematic Name: (5α)-17-Allyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one benzoylhydrazone
  • SMILES: C=CCN1CC[C@]23[C@@H]4[C@H]1CC1=C2C(=C(C=C1)O)OC[C@H]3/C(=N/NC(=O)C5=CC=CC=C5)/O
  • InChI Key: AKXCFAYOTIEFOH-XTNAHFASSA-N [7]

This structural modification significantly impacts the molecule's pharmacophore, the ensemble of steric and electronic features responsible for optimal interaction with the biological target. The planar benzoylhydrazone moiety introduces steric bulk and alters hydrogen-bonding capabilities compared to the carbonyl oxygen of naloxone. Computational analyses indicate a Topological Polar Surface Area (TPSA) of 94.39 Ų, Hydrogen Bond Donors = 3, Hydrogen Bond Acceptors = 5, and a calculated XLogP value of approximately 2.58, suggesting moderate lipophilicity. This lipophilicity likely influences its membrane permeability and central nervous system penetration following systemic administration. The molecule features five rotatable bonds, contributing to conformational flexibility, which may be crucial for its interaction profile across different opioid receptor subtypes [7] [8].

Table 1: Key Physicochemical Properties of Naloxone Benzoylhydrazone

PropertyValueSignificance
Molecular FormulaC₂₆H₂₇N₃O₄Defines elemental composition and molecular weight (445.52 g/mol).
Hydrogen Bond Donors (HBD)3Impacts solubility and ability to form specific receptor interactions.
Hydrogen Bond Acceptors (HBA)5Influences water solubility and binding affinity.
Rotatable Bonds5Contributes to conformational flexibility and ability to adopt binding poses.
Topological Polar Surface Area (TPSA)94.39 ŲIndicator of membrane permeability and potential for blood-brain barrier passage.
Calculated XLogP~2.58Predicts moderate lipophilicity.
CAS Registry Number119630-94-3Unique chemical identifier.

Role as a Pharmacological Tool in Opioid Research

Naloxone benzoylhydrazone has proven indispensable in elucidating the complexity of opioid receptor pharmacology, primarily due to its distinctive and complex activity profile across different receptor types and experimental systems.

  • κ₃ Opioid Receptor Probe: Based on initial binding and functional studies, naloxone benzoylhydrazone was championed as a relatively selective agonist for the pharmacologically defined κ₃ opioid receptor subtype. This receptor was characterized by its high affinity for naloxone benzoylhydrazone, relatively low sensitivity to classic κ₁ ligands like U69,593, and insensitivity to blockade by the selective κ₁ antagonist nor-BNI. Research employing naloxone benzoylhydrazone helped define κ₃ receptor-mediated effects, including analgesia in specific pain models and the stimulation of food intake [3] [5] [10]. For instance, its hyperphagic effect, resistant to nor-BNI but sensitive to naloxone, provided crucial functional evidence distinguishing κ₃ from κ₁ pathways regulating feeding behavior [3] [5].

  • Multi-Receptor Activity Profile: Subsequent detailed investigations using recombinant human opioid receptors expressed in cell systems revealed a more complex picture. Naloxone benzoylhydrazone exhibits significant agonist activity at classical μ (MOR), δ (DOR), and κ (KOR) receptors. In Chinese hamster ovary (CHO) cells expressing these receptors, it potently stimulated guanosine-5′-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding (a measure of G-protein activation) and inhibited cyclic AMP accumulation:

  • MOR: pEC₅₀ = 8.59 ([³⁵S]GTPγS), Emax ~55% of DAMGO (full MOR agonist).
  • KOR: pEC₅₀ = 9.70 ([³⁵S]GTPγS), Emax similar to U-50,488H (full KOR agonist).
  • DOR: pEC₅₀ = 8.49 ([³⁵S]GTPγS), Emax similar to DPDPE (full DOR agonist).These agonist effects were potently antagonized by subtype-selective antagonists (CTAP for MOR, nor-BNI for KOR, naltrindole for DOR). Crucially, in rat striatal membranes, the compound's stimulation of [³⁵S]GTPγS binding was partially blocked by each of these antagonists, indicating functional agonist activity at all three classical receptors in native tissue. This multi-receptor agonist activity challenged the simplistic view of naloxone benzoylhydrazone as a selective κ₃ probe and highlighted its utility in studying functional interactions and signaling cross-talk between different opioid receptor subtypes within native systems [8].

  • Nociceptin/Orphanin FQ Peptide (NOP) Receptor Interaction: Naloxone benzoylhydrazone also interacts with the NOP receptor, but primarily as an antagonist. It fails to activate G-proteins via the recombinant NOP receptor and effectively antagonizes agonist (nociceptin/orphanin FQ, N/OFQ) -induced responses in various systems [8] [10]. This antagonism has made it a frequently used, though not entirely selective, tool to probe N/OFQ's physiological roles. Furthermore, studies in neuroblastoma cells (SH-SY5Y) demonstrated that pretreatment with naloxone benzoylhydrazone induces heterologous desensitization of the NOP receptor. Conversely, pretreatment with N/OFQ desensitizes NOP receptors but does not affect subsequent naloxone benzoylhydrazone signaling. This asymmetric cross-desensitization provided evidence that naloxone benzoylhydrazone's cellular effects, such as activation of Extracellular Signal-Regulated Kinases 1/2 (ERK1/2) and modulation of tyrosine hydroxylase and G protein-coupled receptor kinase 2 expression, are mediated through receptors distinct from NOP, likely involving κ-associated pathways [10].

  • Receptor Dimerization/Crosstalk Studies: The compound's ability to engage multiple opioid receptor subtypes makes it a valuable probe for investigating receptor dimerization and signal transduction crosstalk. Its simultaneous activity at MOR, DOR, and KOR allows researchers to explore potential cooperative or inhibitory interactions between these receptors in integrated physiological responses, moving beyond studies of isolated receptor subtypes [8].

Table 2: Summary of Naloxone Benzoylhydrazone Activity at Opioid Receptors

Receptor TypePrimary ActivityPotency (pEC₅₀ or pKᵢ)Efficacy (Emax % Full Agonist)Key AntagonistsUtility
κ₃ (Proposed)Agonist (Functional)Not fully definedNot fully definedNaloxone (non-selective)Probing κ₃-mediated analgesia, hyperphagia; defining κ₃ pharmacology.
μ (MOR)Partial Agonist~8.6 (GTPγS/cAMP)~55-65%CTAP, β-FNAStudying partial μ-agonist effects; μ-receptor signaling.
κ (KOR-κ₁)Full Agonist~9.6 (GTPγS)~100%nor-BNIKOR activation studies; comparison to other KOR agonists.
δ (DOR)Full/Near Full Agonist~8.5 (GTPγS/cAMP)~100%NaltrindoleDOR signaling and function; interaction with other opioid receptors.
NOPAntagonist / Inverse Agonist?Antag. pA₂ ~7.0-8.0?N/A (Antagonist)J-113397, SB-612111Blocking N/OFQ effects; studying NOP receptor role in physiology/pathology.

The ongoing research utilizing naloxone benzoylhydrazone continues to refine our understanding of opioid receptor complexity. While its initial characterization as a selective κ₃ agonist provided a framework for investigating a novel opioid pathway, the subsequent revelation of its potent agonist activity at MOR, DOR, and KOR underscores the redundancy and interplay inherent in the opioid receptor system. Its enduring value lies in its ability to simultaneously engage multiple opioid receptor targets, making it a unique tool for probing integrated opioid physiology, receptor cross-talk, and the development of functionally selective or biased ligands targeting specific signaling pathways downstream of opioid receptors [8] [10].

Properties

CAS Number

119630-94-3

Product Name

Naloxone benzoylhydrazone

IUPAC Name

N-[[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C26H27N3O4/c1-2-13-29-14-12-25-21-17-8-9-19(30)22(21)33-23(25)18(10-11-26(25,32)20(29)15-17)27-28-24(31)16-6-4-3-5-7-16/h2-9,20,23,30,32H,1,10-15H2,(H,28,31)/t20-,23+,25+,26-/m1/s1

InChI Key

AKXCFAYOTIEFOH-RTOPKKFASA-N

SMILES

C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O

Synonyms

6-desoxy-6-benzoylhydrazido-N-allyl-14-hydroxydihydronormorphinone
NalBzoH
naloxone benzoylhydrazone

Canonical SMILES

C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=NNC(=O)C5=CC=CC=C5)CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.